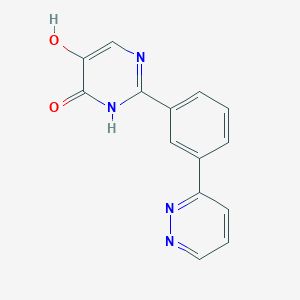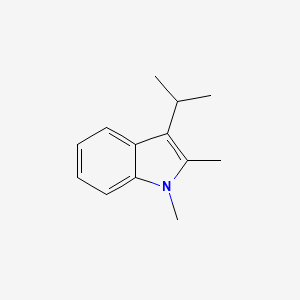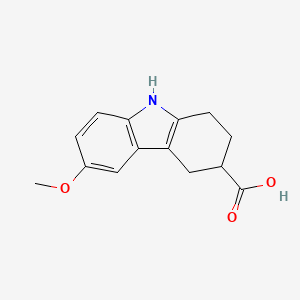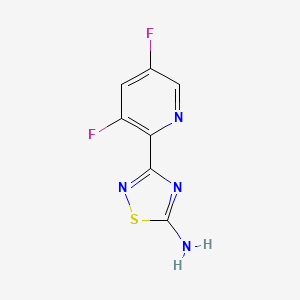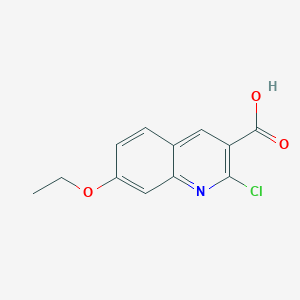![molecular formula C9H10ClN5O2 B13865667 1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4](/img/structure/B13865667.png)
1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-, also known as Imidacloprid D4 (imidazolidin-4,4,5,5 D4) or Imidacloprid-d4, is a deuterated form of Imidacloprid. Imidacloprid is a neonicotinoid insecticide widely used in agriculture to protect crops from pests. The deuterated form, Imidacloprid D4, is often used in scientific research to study the pharmacokinetics and environmental behavior of the parent compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidacloprid D4 involves the incorporation of deuterium atoms into the imidazole ring. One common method is the catalytic hydrogenation of the corresponding imidazole precursor in the presence of deuterium gas. The reaction conditions typically include a deuterium source, a catalyst such as palladium on carbon, and a suitable solvent like ethanol or methanol. The reaction is carried out under an inert atmosphere to prevent the incorporation of hydrogen atoms.
Industrial Production Methods
Industrial production of Imidacloprid D4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium atoms. The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity and isotopic enrichment.
化学反应分析
Types of Reactions
Imidacloprid D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Nitroso-imidacloprid derivatives.
Reduction: Amino-imidacloprid derivatives.
Substitution: Various substituted imidacloprid derivatives depending on the nucleophile used.
科学研究应用
Imidacloprid D4 is used in various scientific research applications, including:
Chemistry: Studying the reaction mechanisms and kinetics of Imidacloprid.
Biology: Investigating the metabolic pathways and environmental fate of Imidacloprid.
Medicine: Exploring the potential therapeutic uses of Imidacloprid derivatives.
Industry: Developing new formulations and delivery systems for agricultural use.
作用机制
Imidacloprid D4, like its parent compound, acts on the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. It binds to these receptors, causing an influx of sodium ions and leading to the overstimulation and eventual paralysis of the insect. The deuterated form is used to study the detailed binding interactions and metabolic pathways of Imidacloprid.
相似化合物的比较
Similar Compounds
Thiamethoxam: Another neonicotinoid insecticide with a similar mode of action.
Clothianidin: A neonicotinoid with a different chemical structure but similar biological activity.
Acetamiprid: A neonicotinoid with a different substitution pattern on the pyridine ring.
Uniqueness
Imidacloprid D4 is unique due to the incorporation of deuterium atoms, which makes it a valuable tool for studying the pharmacokinetics and environmental behavior of Imidacloprid. The deuterium atoms provide a distinct isotopic signature, allowing for precise tracking and analysis in various research applications.
属性
分子式 |
C9H10ClN5O2 |
|---|---|
分子量 |
259.68 g/mol |
IUPAC 名称 |
(NZ)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide |
InChI |
InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)/i3D2,4D2 |
InChI 键 |
YWTYJOPNNQFBPC-KHORGVISSA-N |
手性 SMILES |
[2H]C1(C(N(/C(=N\[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl)([2H])[2H])[2H] |
规范 SMILES |
C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


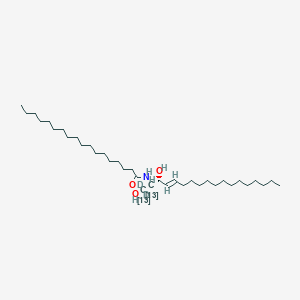

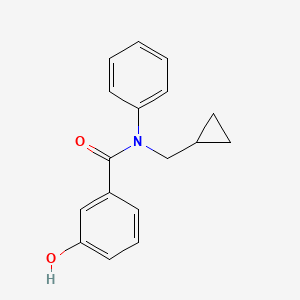
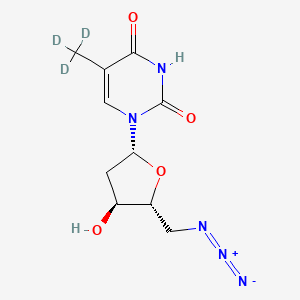

![2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13865621.png)

